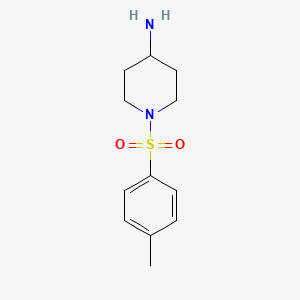

1-Tosylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tosylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

The primary target of 1-Tosylpiperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction results in the modulation of biomarkers of signaling through PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The action of this compound results in the strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This is due to the modulation of biomarkers of signaling through PKB .

Análisis Bioquímico

Biochemical Properties

1-Tosylpiperidin-4-amine has been found to play a significant role in biochemical reactions. It has been associated with the inhibition of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound interacts with PKB, providing ATP-competitive, nano-molar inhibitors .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on PKB. By inhibiting PKB, it can impact cell proliferation and survival . This can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PKB. It provides ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Tosylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of piperidin-4-one with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1-Tosylpiperidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different amine derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed under hydrogenation conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Substitution: Various substituted piperidines.

Reduction: Different amine derivatives.

Oxidation: Sulfonyl derivatives.

Aplicaciones Científicas De Investigación

1-Tosylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Serves as a precursor in the development of pharmaceuticals, including antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparación Con Compuestos Similares

Similar Compounds

1-Tosylpiperidin-4-one: A closely related compound with a ketone group instead of an amine.

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Another piperidine derivative with significant biological activity.

Uniqueness

1-Tosylpiperidin-4-amine is unique due to its specific structural features, such as the presence of both a tosyl group and an amine group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHYCTJDCZLVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

![3-Hydroxy-4-[(methylethyl)amino]thiolane-1,1-dione](/img/structure/B3017739.png)